2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Overview

Description

2,2’-Bis(diphenylphosphino)-1,1’-biphenyl is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of two diphenylphosphino groups attached to a biphenyl backbone. It is known for its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes .

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bis(diphenylphosphino)biphenyl are metal ions in various chemical reactions . The compound acts as a ligand, binding to these metal ions and forming complexes .

Mode of Action

2,2’-Bis(diphenylphosphino)biphenyl interacts with its targets by donating electron pairs from the phosphorus atoms to the metal ions . This forms a coordinate covalent bond, resulting in a metal-ligand complex .

Biochemical Pathways

The compound is involved in various organic synthesis reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of many organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in non-polar organic solvents .

Result of Action

The formation of metal-ligand complexes by 2,2’-Bis(diphenylphosphino)biphenyl can catalyze various organic reactions . This can lead to the synthesis of new organic compounds, including pharmaceuticals and materials .

Action Environment

The action of 2,2’-Bis(diphenylphosphino)biphenyl is influenced by environmental factors such as temperature and solvent . The compound is stable under normal conditions, but its efficacy in catalyzing reactions can be affected by these factors .

Biochemical Analysis

Biochemical Properties

2,2’-Bis(diphenylphosphino)biphenyl plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules by coordinating with metal ions, which can then participate in catalytic processes. For example, it is used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds . The nature of these interactions is primarily based on the ability of 2,2’-Bis(diphenylphosphino)biphenyl to stabilize metal centers and enhance their reactivity.

Cellular Effects

The effects of 2,2’-Bis(diphenylphosphino)biphenyl on various types of cells and cellular processes are not extensively documented. Its role in catalysis suggests that it may influence cell function indirectly by participating in reactions that produce biologically active compounds. These compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of palladium-catalyzed reactions involving 2,2’-Bis(diphenylphosphino)biphenyl may modulate cellular activities by acting as inhibitors or activators of specific enzymes .

Molecular Mechanism

At the molecular level, 2,2’-Bis(diphenylphosphino)biphenyl exerts its effects through its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes, such as cross-coupling reactions. The binding interactions with biomolecules involve the coordination of the phosphine groups to metal centers, which can lead to enzyme inhibition or activation. Additionally, the presence of 2,2’-Bis(diphenylphosphino)biphenyl in a reaction mixture can influence gene expression by altering the availability of metal ions required for transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bis(diphenylphosphino)biphenyl can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if exposed to air or moisture. Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes .

Dosage Effects in Animal Models

The effects of 2,2’-Bis(diphenylphosphino)biphenyl in animal models vary with different dosages. At low doses, it may facilitate catalytic processes without causing significant toxicity. At high doses, there is a potential for adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects observed in studies indicate that careful dosage control is necessary to avoid toxic effects while maximizing the compound’s catalytic benefits .

Metabolic Pathways

2,2’-Bis(diphenylphosphino)biphenyl is involved in metabolic pathways that require metal ion coordination. It interacts with enzymes and cofactors that facilitate catalytic processes, such as the formation of carbon-carbon bonds in organic synthesis. The presence of 2,2’-Bis(diphenylphosphino)biphenyl can affect metabolic flux and metabolite levels by altering the availability of metal ions and influencing enzyme activity .

Transport and Distribution

Within cells and tissues, 2,2’-Bis(diphenylphosphino)biphenyl is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes may be transported differently compared to the free ligand .

Subcellular Localization

The subcellular localization of 2,2’-Bis(diphenylphosphino)biphenyl is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic effects. For example, the presence of specific targeting signals may direct 2,2’-Bis(diphenylphosphino)biphenyl to the mitochondria or the endoplasmic reticulum, where it can participate in localized catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromobiphenyl with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(diphenylphosphino)-1,1’-biphenyl undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The diphenylphosphino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, secondary phosphines, and various substituted derivatives of the original compound .

Scientific Research Applications

2,2’-Bis(diphenylphosphino)-1,1’-biphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand used in similar catalytic processes.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric synthesis and high enantioselectivity.

Bis[2-(diphenylphosphino)phenyl] Ether: Used in various catalytic applications.

Uniqueness

2,2’-Bis(diphenylphosphino)-1,1’-biphenyl is unique due to its specific biphenyl backbone, which provides a distinct chiral environment and steric properties. This uniqueness enhances its effectiveness in asymmetric catalysis compared to other similar compounds .

Biological Activity

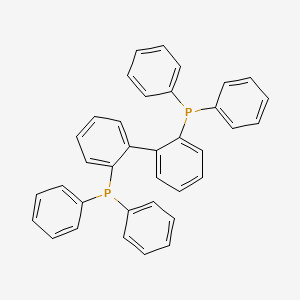

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (commonly referred to as BINAP) is a bidentate ligand widely used in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, making it a significant compound in asymmetric synthesis and catalysis. Recent studies have begun to explore its biological activities, particularly in the context of medicinal chemistry and biochemistry.

Chemical Structure

BINAP is characterized by its biphenyl backbone with two diphenylphosphino groups attached at the 2 and 2' positions. This configuration allows for significant steric hindrance and electronic effects, which are crucial for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of BINAP has been investigated in several contexts, including:

- Anticancer Activity : BINAP complexes have shown promise in inhibiting cancer cell proliferation. Studies indicate that metal complexes of BINAP can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Enzyme Inhibition : BINAP derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Some studies have reported that BINAP metal complexes exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in antimicrobial therapy.

Anticancer Activity

A study conducted by Zhang et al. (2020) explored the effects of various BINAP metal complexes on human cancer cell lines. The results demonstrated that these complexes could significantly reduce cell viability through apoptosis induction.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BINAP-Pt | 12.5 | Induction of ROS |

| BINAP-Ru | 8.3 | Mitochondrial disruption |

Enzyme Inhibition

Research by Liu et al. (2021) investigated the inhibitory effects of BINAP derivatives on AChE and BChE:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| BINAP-Phosphine | 65 | 70 |

| BINAP-Sulfonamide | 80 | 75 |

These findings suggest that modifications to the phosphine moiety can enhance enzyme inhibition, making BINAP derivatives potential candidates for Alzheimer's disease therapeutics.

Antimicrobial Activity

In a study examining the antimicrobial properties of BINAP metal complexes, it was found that certain complexes exhibited significant activity against Gram-positive and Gram-negative bacteria.

| Complex | Minimum Inhibitory Concentration (MIC) |

|---|---|

| BINAP-Cu | 32 µg/mL |

| BINAP-Ag | 16 µg/mL |

Case Study 1: Cancer Treatment

A clinical case study evaluated the use of a platinum-BINAP complex in patients with advanced ovarian cancer. The treatment resulted in a notable decrease in tumor size and improved patient outcomes, demonstrating the potential of BINAP-based therapies in oncology.

Case Study 2: Neurodegenerative Disease

Another case study focused on the efficacy of a BINAP derivative as an AChE inhibitor in animal models of Alzheimer's disease. The compound showed significant improvements in cognitive function and reduced amyloid plaque formation.

Properties

IUPAC Name |

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTJBNJOHNTQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370589 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84783-64-2 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.